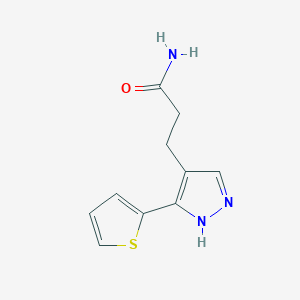
3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanamid
Übersicht
Beschreibung
Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be complex. For instance, the N-[(3E)-pent-3-en-1-yl]-3-(thiophen-2-yl)propanamide molecule contains a total of 32 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .
Chemical Reactions Analysis
Thiophene-based compounds can undergo a variety of chemical reactions. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
Physical and Chemical Properties Analysis
Thiophene-based compounds can exhibit a range of physical and chemical properties. For example, a series of new hyperbranched polymers containing a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core unit and polyfluorene chain arms were synthesized and found to exhibit good thermal stability with a high decomposition temperature .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Die Verbindung wird als Zwischenprodukt bei der Synthese von (S)-Duloxetin verwendet, einem weit verbreiteten Antidepressivum . Die Bioreduktion dieser Verbindung zu (S)-N-Methyl-3-hydroxy-3-(2-thienyl)propionamid ist ein wichtiger Schritt bei der Herstellung des pharmazeutischen Wirkstoffs.
Enantioselektive Bioreduktion
Es dient als Substrat für enantioselektive Bioreduktionsprozesse, die entscheidend für die Herstellung chiraler Moleküle mit hohem enantiomeren Überschuss sind . Dies ist besonders wichtig in der pharmazeutischen Industrie, wo die Chiralität eines Arzneimittels seine Wirksamkeit und Sicherheit beeinflussen kann.
Biokatalyseforschung
Die Verbindung wird in der Biokatalyseforschung verwendet, um die Effizienz und Selektivität verschiedener Biokatalysatoren zu untersuchen . Diese Forschung kann zur Entwicklung effizienterer und umweltfreundlicherer industrieller Prozesse führen.
Chirale Alkoholvorläufer
Es dient als Vorläufer für mehrere chirale Alkohole, die wichtige Zwischenprodukte bei der Synthese verschiedener Pharmazeutika sind . Die Fähigkeit, diese Alkohole effizient zu produzieren, kann sich erheblich auf die Kosten und die Zugänglichkeit von Medikamenten auswirken.
Behandlung depressiver Störungen
Durch seine Rolle bei der Synthese von (S)-Duloxetin trägt es indirekt zur Behandlung depressiver Störungen bei . (S)-Duloxetin ist auch zur Behandlung von Angstzuständen, diabetesbedingten Schmerzen, Fibromyalgie und chronischen muskuloskelettalen Schmerzen zugelassen.
Stereochemie-Studien
Es ist an Stereochemie-Studien beteiligt, die unerlässlich sind, um die dreidimensionale Anordnung von Atomen innerhalb eines Moleküls zu verstehen und wie dies seine Wechselwirkung mit biologischen Systemen beeinflusst .
Anwendungen in der grünen Chemie
Schließlich unterstreicht die Verwendung der Verbindung bei der Bioreduktion ihre potenzielle Anwendung in der grünen Chemie, die den Einsatz umweltfreundlicher Substanzen und Prozesse in der chemischen Synthese fördert .
Zukünftige Richtungen
The future directions for research on thiophene-based compounds are promising. For example, optically pure (S)-DHTP with improved yield was obtained by fusion enzyme CR2-L-GDH. Fusion enzyme-mediated biocatalytic system would be promising to enhance reaction efficiency of enzyme-coupled system for preparation of optically active alcohols .
Wirkmechanismus
Target of Action
It is known that similar compounds have been used in the production of (s)-duloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide may interact with similar targets.
Mode of Action
It is known that similar compounds undergo bioreduction to produce (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine .
Biochemical Pathways
It is known that similar compounds are involved in the production of (s)-duloxetine , which affects the body’s serotonin and norepinephrine reuptake systems .
Result of Action
It is known that similar compounds are involved in the production of (s)-duloxetine , which has been approved by the Food and Drug Administration to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Biochemische Analyse
Biochemical Properties
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductases, which are involved in the reduction of ketones to alcohols. For instance, whole cells of Rhodotorula glutinis have been shown to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding alcohol with high enantioselectivity . This interaction highlights the compound’s potential in asymmetric synthesis and its utility in producing chiral intermediates for pharmaceuticals.
Cellular Effects
The effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of thiophene and pyrazole rings, similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide, exhibit anti-inflammatory, antimicrobial, and anticancer properties . These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide exerts its effects through specific binding interactions with biomolecules. The compound has been shown to inhibit or activate enzymes, depending on the context of its use. For example, its interaction with carbonyl reductases involves the binding of the compound to the enzyme’s active site, facilitating the reduction of ketones to alcohols . This mechanism is crucial for its role in asymmetric synthesis and the production of chiral intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with target enzymes and biomolecules
Dosage Effects in Animal Models
The effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications
Metabolic Pathways
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s interaction with carbonyl reductases is a key aspect of its metabolic role, as it undergoes reduction to form chiral alcohols . These metabolic transformations are crucial for its application in the synthesis of pharmaceutical intermediates and other biologically active compounds.
Transport and Distribution
The transport and distribution of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with its intended targets within the cell
Eigenschaften
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMEKQMOOZAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


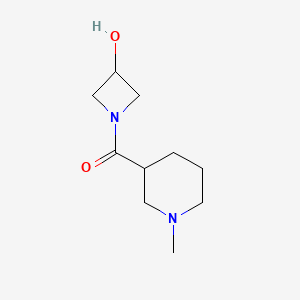
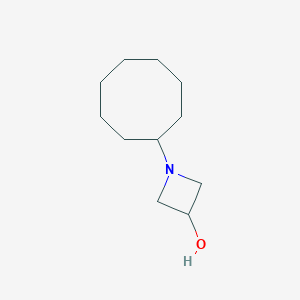
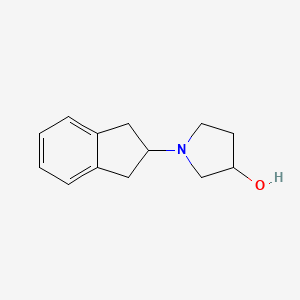
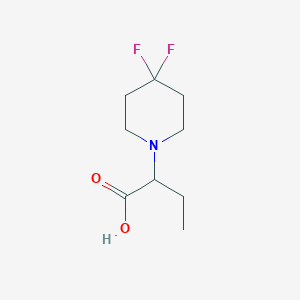
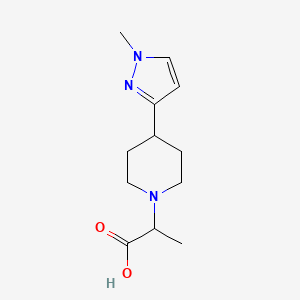
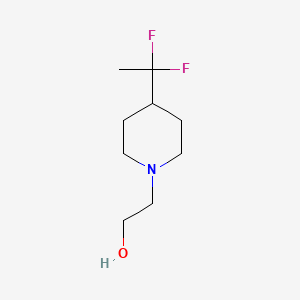
![(6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482191.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482192.png)
![Methyl 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1482194.png)
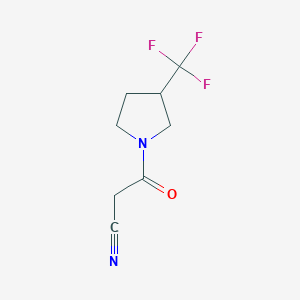


![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482199.png)
![(6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482202.png)
